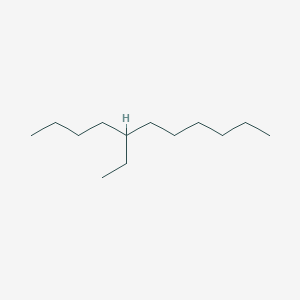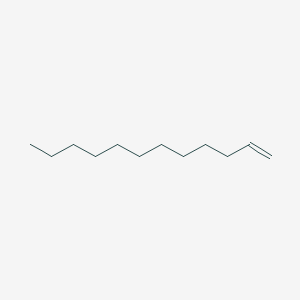
5,6-Dibromoquinoline
Descripción general
Descripción
5,6-Dibromoquinoline is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its broad range of biological activities. It is a derivative of quinoline, which is a naturally occurring compound found in plants and animals. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Anticancer Properties : 5,7‐Dibromoquinoline derivatives have shown potential as anticancer agents, particularly against human breast cancer cell lines. Nanoformulation studies on these compounds have indicated a significant increase in their cytotoxic efficacy, suggesting a promising avenue for cancer treatment (Elghazawy et al., 2017).
Antimicrobial Activity : Alkynyl derivatives of Quinoline-5, 8-Dione, synthesized via Palladium catalysis, have shown significant antimicrobial activities against various bacterial strains. This discovery opens up potential applications in treating bacterial infections (Ezugwu et al., 2017).
Therapeutic Applications : Studies on compounds like 5-HT(6) receptor ligands have highlighted the role of quinoline derivatives in cognitive enhancement and potential treatment of learning and memory disorders. This research contributes to understanding the therapeutic applications of quinoline derivatives in neuropsychiatric conditions (Russell & Dias, 2002).
Drug Delivery Enhancements : The synthesis of Methoxy-substituted 3-formyl-2-phenylindoles, including compounds with a 5,6-dihydroindolo[2, 1-a]isoquinoline system, has indicated a potential for disrupting microtubule assembly, a key mechanism in cancer treatment. This research adds to the understanding of how quinoline derivatives can be used in drug delivery systems (Gastpar et al., 1998).
Chemical Synthesis and Analysis : Studies on the Palladium-Catalyzed Synthesis of alkyl derivatives of quinoline, including 5,6-Dibromoquinoline, have provided insights into chemical synthesis processes and the development of new compounds with potential pharmaceutical applications (Heier et al., 1997).
Propiedades
IUPAC Name |
5,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFDLYGFYPAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561530 | |
| Record name | 5,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromoquinoline | |
CAS RN |
16560-59-1 | |
| Record name | 5,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



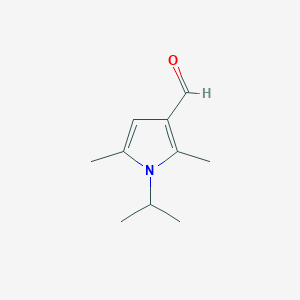
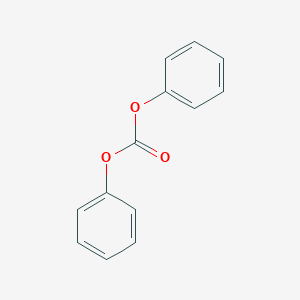

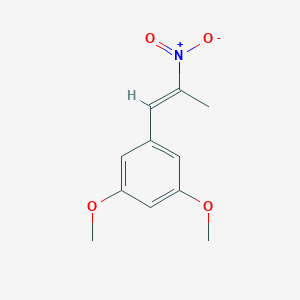
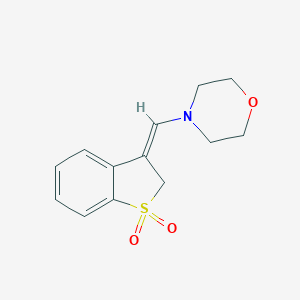


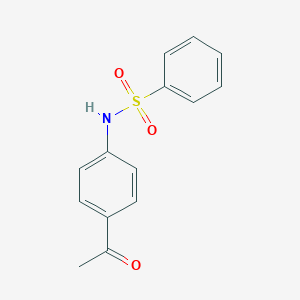
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)

